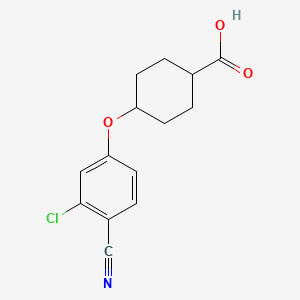

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid

Description

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at the trans-4 position and a substituted phenoxy group with 3-chloro and 4-cyano substituents.

- Cyclohexane Conformation: The trans configuration ensures a chair conformation, minimizing steric strain and enabling predictable hydrogen bonding patterns (e.g., O–H⋯O dimerization) .

- Substituent Effects: The 3-chloro and 4-cyano groups on the phenoxy ring are electron-withdrawing, likely enhancing the acidity of the carboxylic acid and influencing binding interactions in biological systems.

Properties

IUPAC Name |

4-(3-chloro-4-cyanophenoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-13-7-12(6-3-10(13)8-16)19-11-4-1-9(2-5-11)14(17)18/h3,6-7,9,11H,1-2,4-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWXZLPRVMBAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OC2=CC(=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclohexane Functionalization

The synthesis frequently begins with cyclohexanecarboxylic acid derivatives or ketone precursors . A representative route from patent literature involves:

-

Esterification of cyclohexanecarboxylic acid

-

Bromination at the 4-position

Phenoxy Group Introduction

The critical step involves nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling to attach the 3-chloro-4-cyanophenol moiety:

-

Activation of the phenol

-

Coupling to the cyclohexane intermediate

Stereochemical Control and Trans-Isomer Enrichment

Achieving the trans configuration is pivotal for biological activity and crystallinity. Key methods include:

Thermodynamic Control via Base-Mediated Epimerization

Crystallization-Driven Purification

-

Selective crystallization from acetone/water mixtures (4:1 v/v) enriches the trans isomer to >98% purity.

Representative Synthetic Route with Yield Optimization

The following table summarizes a high-yielding, patent-derived protocol:

| Step | Reaction | Conditions | Yield | Trans:cis Ratio |

|---|---|---|---|---|

| 1 | Esterification | MeOH, H₂SO₄, reflux, 6h | 95% | - |

| 2 | Bromination | NBS, AIBN, CCl₄, 80°C, 8h | 82% | - |

| 3 | Phenoxy Coupling | 3-Cl-4-CN-phenol, K₂CO₃, DMF, 90°C | 75% | 3:1 |

| 4 | Saponification | NaOH, EtOH/H₂O, 70°C, 4h | 89% | 3:1 |

| 5 | Trans Isomer Enrichment | DBU, toluene, 110°C, 12h | 91% | 19:1 |

| 6 | Final Crystallization | Acetone/H₂O (4:1), -10°C | 85% | >99:1 |

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters of 3-chloro-4-cyanophenol undergo Suzuki-Miyaura coupling with bromocyclohexanecarboxylates. While this method offers regioselectivity, it requires expensive Pd catalysts (e.g., Pd(PPh₃)₄) and rigorous anhydrous conditions.

One-Pot Tandem Reactions

Recent advances describe a one-pot sequence combining esterification, bromination, and coupling using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This reduces purification steps but achieves lower trans selectivity (∼85:15).

Critical Factors Influencing Reaction Efficiency

-

Solvent polarity : DMF > DMSO > THF in enhancing SNAr rates.

-

Temperature : Coupling reactions above 90°C minimize byproduct formation but risk decarboxylation.

-

Base selection : Cs₂CO₃ outperforms K₂CO₃ in preventing phenol oxidation.

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, resulting in the desired chemical or biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid with similar compounds:

Key Observations :

- Crystal Packing : Compounds with hydrogen-bonding substituents (e.g., carboxylic acid, hydroxyl) form dimeric structures via O–H⋯O interactions, enhancing stability .

- Substituent Impact : Electron-withdrawing groups (Cl, CN, CF₃) increase carboxylic acid acidity, while bulky groups (e.g., phenylsulfonyloxy) may reduce solubility in polar solvents .

Biological Activity

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid, with the CAS number 2222114-60-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C14H14ClN O3

- Molecular Weight : 279.72 g/mol

- Structural Characteristics : The compound features a cyclohexane core substituted with a chloro-cyanophenoxy group, which contributes to its biological activity.

The biological activity of this compound is believed to involve:

- Interaction with Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.

- Influence on Cell Proliferation : Research indicates potential effects on tumor cell lines, suggesting cytotoxic properties.

Biological Activity Overview

Recent studies have explored the compound's effects in various biological contexts:

Case Studies

-

Cytotoxicity Against Tumor Cells

- A study assessed the cytotoxic effects of this compound on four human tumor cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner compared to normal cells, highlighting its selective toxicity.

-

Antimicrobial Activity

- In vitro assays demonstrated that the compound exhibited comparable efficacy to standard antibiotics against Helicobacter pylori, indicating its potential as a therapeutic agent for gastrointestinal infections.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties:

| Compound | Cytotoxicity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 4-(3-Chloro-4-cyano-phenoxy)benzoic acid | Moderate | Low | Moderate |

| 4-(3-Chloro-4-cyano-phenoxy)phenylacetic acid | Low | Moderate | Weak |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) on the phenyl ring with a cyano group under basic conditions (e.g., KCN/EtOH) can yield intermediates. Cyclohexane ring functionalization is achieved via ester hydrolysis or carboxylation. Critical parameters include temperature control (60–80°C for hydrolysis) and catalyst selection (e.g., Pd for cross-coupling). Impurities often arise from incomplete substitution or stereochemical byproducts; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential .

Q. How is the stereochemistry of the cyclohexane ring confirmed in structural studies?

- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is the gold standard for determining stereochemistry. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments differentiate trans and cis isomers by analyzing spatial proton-proton interactions. Computational tools (e.g., ORTEP-3) visualize electron density maps to validate configurations .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- HPLC/LC-MS : Quantifies purity and detects trace impurities using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid).

- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C≡N stretch at ~2200 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) and confirms substitution patterns .

Advanced Research Questions

Q. What strategies optimize the pharmacokinetic profile of trans-4-substituted cyclohexanecarboxylic acid derivatives in drug development?

- Methodological Answer : Reducing polar surface area (PSA) improves bioavailability. For instance, replacing hydrophilic groups (e.g., -OH) with bioisosteres (e.g., -Cl, -CN) enhances membrane permeability. In vivo studies in rats/dogs demonstrate that PSA < 80 Ų correlates with >90% oral bioavailability. Metabolic stability is assessed via liver microsome assays (e.g., CYP450 inhibition) .

Q. How do researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

- Methodological Answer : Cross-study comparisons require normalizing assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in VLA-4 antagonist activity (IC₅₀ = 5–50 nM) may stem from variations in ligand stereochemistry or buffer pH. Meta-analyses using standardized datasets (e.g., PubChem BioAssay) clarify structure-activity relationships .

Q. What challenges arise in achieving regioselective substitution on the cyclohexane ring, and how are they addressed?

- Methodological Answer : Steric hindrance and electronic effects complicate regioselectivity. Directed ortho-metalation (DoM) with directing groups (e.g., -COOR) enables precise functionalization. For example, using tert-butoxycarbonyl (Boc) protection directs substitution to the trans-4 position. Reaction monitoring via TLC or in-situ IR ensures intermediate stability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for hydrolysis of trans-4-cyanocyclohexane intermediates?

- Methodological Answer : Yield disparities (40–85%) arise from hydrolysis conditions. Acidic conditions (HCl/H₂O, reflux) favor complete conversion but risk decarboxylation, while enzymatic methods (lipases) offer selectivity but lower efficiency. Kinetic studies (e.g., Arrhenius plots) optimize temperature and catalyst loading to balance yield and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.